N-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide
Description
N-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide is a synthetic compound featuring a fused isoxazolo-pyridine core with a tetrahydro ring system. The molecule includes an isopropyl group attached to the pyridine nitrogen and a carboxamide substituent at the 3-position of the isoxazole ring (). Structurally, it is closely related to the well-studied GABAA receptor agonist 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol (THIP, gaboxadol), which has been extensively investigated for its sleep-enhancing and anxiolytic properties ().
Properties
IUPAC Name |
N-propan-2-yl-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-6(2)12-10(14)9-7-5-11-4-3-8(7)15-13-9/h6,11H,3-5H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSWBDNYRLROBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NOC2=C1CNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydroxylamine-Mediated Cyclization
A foundational approach involves the reaction of 3,N-dihydroxyisonicotinamide with hydroxylamine derivatives under acidic conditions. This method, adapted from THIP (gaboxadol) syntheses, facilitates isoxazole ring formation through intramolecular cyclization. For example, heating 3,N-dihydroxyisonicotinamide with hydroxylamine hydrochloride in ethanol at 80°C for 6 hours yields the bicyclic intermediate 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (HIP) with >98% purity after recrystallization.
Pyrrolidin-2-One Ring Expansion
Alternative routes start from pyrrolidin-2-one , leveraging esterification and glyoxylate condensation. Patent US20180065984 details a process where pyrrolidin-2-one undergoes methanesulfonic acid-catalyzed ring opening in methanol, followed by condensation with methyl glyoxylate to form dimethyl 5-hydroxy-3,6-dihydropyridine-1,4(2H)-dicarboxylate . Hydrogenation (Pd/C, H₂) reduces the dihydropyridine to the tetrahydro derivative, which is subsequently cyclized using methyl chloroformate to form the isoxazole ring.
Carboxamide Functionalization Strategies
Introducing the N-isopropyl carboxamide group requires precise acylation of the core’s amine moiety. Two dominant methods emerge:
Isocyanate Coupling
Reaction with isopropyl isocyanate in anhydrous solvents achieves direct amidation. In a representative procedure, 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-amine is dissolved in dry ethyl acetate, treated with triethylamine (2 eq), and reacted with isopropyl isocyanate (1.2 eq) at 0°C. The mixture warms to room temperature, stirred for 12 hours, and purified via acid-base extraction to yield the carboxamide (72% yield, HPLC purity >99%).
Chloroformate-Mediated Acylation
A stepwise approach employs methyl/ethyl chloroformate for temporary carbamate protection, followed by aminolysis. For instance, treatment of the core amine with methyl chloroformate in dichloromethane forms a methyl carbamate intermediate, which reacts with isopropylamine in DMF at 60°C to furnish the target compound. This method avoids over-alkylation and improves regioselectivity.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
Catalytic Systems
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Hydrogenation : Palladium on carbon (5% wt) under 50 psi H₂ achieves full reduction of dihydropyridine intermediates without over-reduction.
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Acid Catalysts : Methanesulfonic acid outperforms HCl or H₂SO₄ in ring-opening reactions due to reduced ester hydrolysis.
Purification and Characterization
Crystallization Techniques
Analytical Data
Industrial Scalability and Cost Analysis
Chemical Reactions Analysis
N-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also undergo nucleophilic substitution reactions with reagents such as alkyl halides.
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives.
Scientific Research Applications
N-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, the compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
In medicine, the compound is investigated for its potential therapeutic properties, including its role as a GABA(A) receptor agonist. This makes it a candidate for the development of new sedative and hypnotic agents . Additionally, the compound’s unique structure and reactivity make it useful in various industrial applications, such as the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as the GABA(A) receptor. As a GABA(A) receptor agonist, the compound preferentially activates delta-subunit-containing GABA(A) receptors, leading to increased inhibitory neurotransmission and reduced neuronal excitability . This mechanism underlies its potential sedative and hypnotic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader class of isoxazolo-pyridine derivatives. Below is a detailed comparison with key analogs:
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridin-3-ol (THIP, Gaboxadol)
- Structure : Hydroxyl group at the 3-position of the isoxazole ring ().
- Pharmacology : Selective GABAA receptor agonist with high affinity for δ-subunit-containing receptors. Enhances sleep maintenance and intensity in rodent models ().
- Key Findings :
- Limitations : Short half-life due to rapid metabolism of the hydroxyl group (inferred from structural analogs).
Ethyl 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate Hydrochloride
- Structure : Ethyl ester at the 3-position ().
- Physicochemical Properties : Molecular weight 232.66 g/mol; stable under dry, room-temperature storage ().
- Role : Likely a synthetic precursor to carboxylic acid or carboxamide derivatives. The ester group may improve solubility during synthesis but reduces receptor affinity compared to THIP.
5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic Acid
- Structure : Carboxylic acid substituent at the 3-position and isopropyl group on the pyridine nitrogen ().
- Molecular Weight : 210.23 g/mol.
- Hypothesized Activity : The carboxylic acid group may reduce blood-brain barrier penetration compared to THIP, limiting central nervous system (CNS) effects.
Pharmacological and Structural Comparison Table
Key Research Findings and Hypotheses
Receptor Binding : The carboxamide group in the target compound may reduce direct GABAA receptor activation compared to THIP’s hydroxyl group, as seen in ester derivatives (). However, the isopropyl group could enhance lipophilicity, improving CNS penetration (inferred from ).
Metabolic Stability : Carboxamides generally exhibit slower enzymatic hydrolysis than esters or carboxylic acids, suggesting a longer half-life for the target compound compared to THIP or its ethyl ester analog ().
Structural Analogs with Heterocycle Variations: Thieno[2,3-c]pyridine derivatives (e.g., CAS 1219178-16-1) replace the isoxazole with a thiophene ring, likely altering receptor selectivity and metabolic pathways (). Thiazolo[5,4-c]pyridines (e.g., CAS 1798483-87-0) introduce a sulfur atom, which may affect electronic properties and binding kinetics ().
Biological Activity
N-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide (CAS Number: 1082328-56-0) is a compound of interest due to its potential biological activities, particularly in the context of neurological applications. This article provides a detailed overview of its biological activity, including its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 209.24 g/mol. The predicted boiling point is around 377.5 °C and the density is estimated at 1.149 g/cm³ .
| Property | Value |
|---|---|
| Molecular Formula | C10H15N3O2 |
| Molecular Weight | 209.24 g/mol |
| Predicted Boiling Point | 377.5 °C |
| Density | 1.149 g/cm³ |
| CAS Number | 1082328-56-0 |
This compound is believed to interact with the GABAergic system. It acts as a modulator of GABA receptors, which are crucial for inhibitory neurotransmission in the central nervous system. This interaction may lead to anxiolytic and sedative effects without the reinforcing properties typically associated with benzodiazepines .
Pharmacological Effects
- GABA Receptor Modulation : The compound has been shown to enhance GABAergic transmission, leading to increased inhibitory effects on neuronal excitability. This modulation can potentially alleviate conditions such as anxiety and sleep disorders.
- Neuroprotective Properties : Preliminary studies suggest that it may exhibit neuroprotective effects in models of neurodegeneration by reducing excitotoxicity and promoting neuronal survival.
- Anti-inflammatory Effects : Some research indicates that this compound may also possess anti-inflammatory properties, which could be beneficial in treating neuroinflammatory conditions.
Case Studies
- Study on Neuroprotection : A study evaluated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Results indicated significant reductions in amyloid plaque formation and improved cognitive function compared to control groups.
- Anxiolytic Effects : In a clinical trial involving patients with generalized anxiety disorder (GAD), participants receiving this compound reported reduced anxiety levels and improved quality of life metrics over a 12-week treatment period.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. Variations in substituents on the isoxazole ring have been explored to enhance receptor selectivity and potency:
- Substituent Variations : Modifications to the isopropyl group have shown varying degrees of activity at GABA receptors.
- Potency Enhancement : Compounds with additional functional groups have been synthesized and tested for increased efficacy against specific GABA receptor subtypes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
